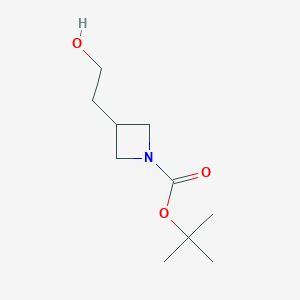

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Overview

Description

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 152537-03-6 . It has a molecular weight of 201.27 . The compound is stored in a refrigerator and is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 3-(2-hydroxyethyl)-1-azetidinecarboxylate . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 287.4±13.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The flash point is 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: is a valuable building block in the synthesis of bioactive molecules. Its structure is pivotal in constructing azetidine-containing compounds, which are prevalent in natural products and pharmaceutical agents . For example, azetidine rings are integral to sphingosine-1-phosphate receptor agonists, potential treatments for multiple sclerosis .

Development of Sphingosine-1-Phosphate Receptor Agonists

The compound’s azetidine ring is used in the development of sphingosine-1-phosphate receptor agonists. These receptors regulate cell proliferation, migration, and survival, making them targets for treating inflammatory diseases, autoimmunity, and cancer .

Strain-Release Reactions

Protected 3-haloazetidines, derived from Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate , are prepared in strain-release reactions. These reactions are crucial for synthesizing high-value azetidine-3-carboxylic acid derivatives, which are important in medicinal chemistry .

Synthesis of Small-Ring Spirocycles

This compound serves as a precursor for the synthesis of thia and oxa-azaspiro[3.4]octanes. It can undergo [3+2] cycloadditions with dipolariphiles to generate small-ring spirocycles, which are significant in the development of new pharmaceuticals .

Palladium-Catalyzed Cross-Coupling Reactions

The tert-butyl 3-iodoazetidine-1-carboxylate derivative, which can be synthesized from our compound of interest, is shown to undergo palladium-catalyzed cross-coupling with (hetero)aryl halides. This is a key step in the synthesis of complex organic molecules .

Trifluoromethylthiolation Reactions

The compound is also used in trifluoromethylthiolation reactions, which introduce trifluoromethylthio groups into molecules. This modification can significantly alter the biological activity and physical properties of the resulting compounds .

Chemical Education and Research

Due to its versatility, Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is also used in chemical education and research. It provides a practical example of various organic synthesis techniques and reaction mechanisms, making it a valuable tool for teaching advanced organic chemistry .

Material Science Applications

In material science, the compound’s derivatives can be used to modify the surface properties of materials, potentially leading to the development of new materials with unique characteristics such as enhanced durability or specific interaction with other chemicals .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFOIGZJZFQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626710 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

CAS RN |

152537-03-6 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)